![molecular formula C10H17NO2 B13084365 Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate](/img/structure/B13084365.png)
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate is a bicyclic compound characterized by its unique structural framework. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a bicyclo[4.1.0]heptane ring system, which imparts significant rigidity and unique reactivity patterns.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate typically involves the following steps:
Cyclization Reaction: The initial step often involves the formation of the bicyclo[4.1.0]heptane core.
Esterification: The final step involves the esterification of the resulting amino compound with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride to reduce any carbonyl groups present in the molecule.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, alcohols, and amines.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Derivatives with different functional groups replacing the amino group.
Applications De Recherche Scientifique
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its rigid structure.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, offering a unique scaffold for the development of new chemical entities.
Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism by which Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The bicyclic structure can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery.
Comparaison Avec Des Composés Similaires
Methyl 2-{2-aminobicyclo[4.1.0]heptan-2-yl}acetate can be compared with other bicyclic compounds such as:
Methyl 2-amino-2-{bicyclo[2.2.1]heptan-2-yl}acetate: This compound has a different bicyclic framework, which can result in different reactivity and biological activity.
Methyl 2-{2-aminobicyclo[3.1.0]hexan-2-yl}acetate: Another structurally similar compound with a different ring size, affecting its chemical properties and applications.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct reactivity and potential for diverse applications in various fields of research.
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
methyl 2-(2-amino-2-bicyclo[4.1.0]heptanyl)acetate |
InChI |
InChI=1S/C10H17NO2/c1-13-9(12)6-10(11)4-2-3-7-5-8(7)10/h7-8H,2-6,11H2,1H3 |
Clé InChI |
LXONCPQEOMLJPU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1(CCCC2C1C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


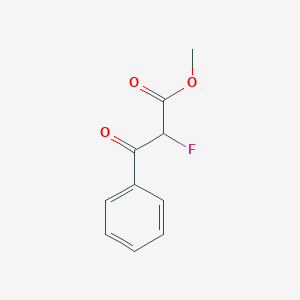
![4-(Pentan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13084301.png)
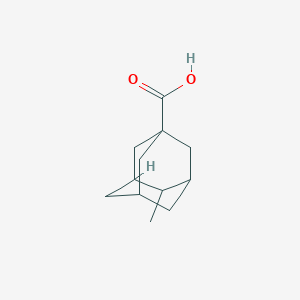
amine](/img/structure/B13084306.png)
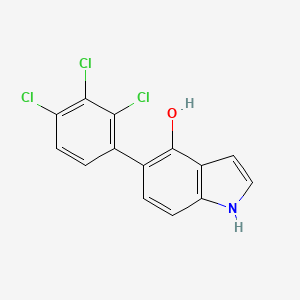
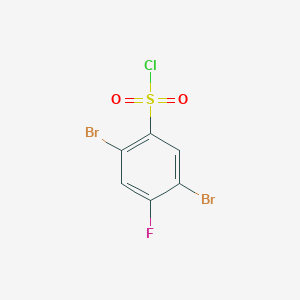
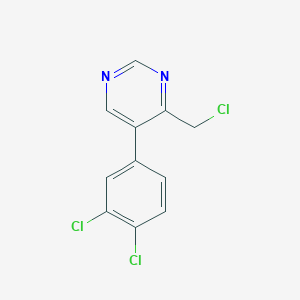
![5-(Oxolan-3-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13084325.png)
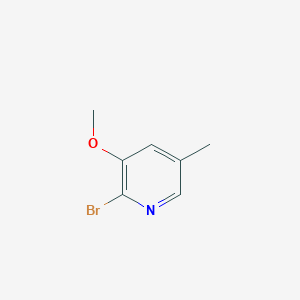
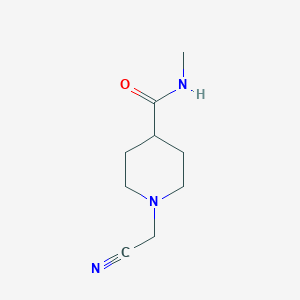
![1-[2-(1-Methyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13084344.png)

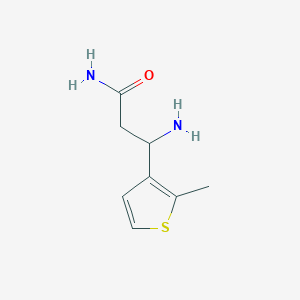
![6,8-dihydro-5H-pyrano[3,4-d]pyrimidine-2,5-diamine](/img/structure/B13084373.png)
